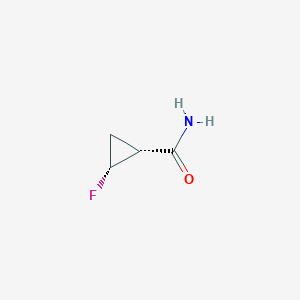

Cyclopropanecarboxamide, 2-fluoro-, (1R,2R)-rel-

Description

Historical Context of Cyclopropane-Containing Compounds in Organic Chemistry

The discovery of cyclopropane in 1881 by August Freund marked a pivotal moment in hydrocarbon chemistry. Freund's intramolecular Wurtz coupling of 1,3-dibromopropane with sodium yielded the strained triangular structure, though initial applications remained limited until the 1930s, when its anesthetic properties were exploited clinically. Cyclopropane's inherent ring strain (27.6 kcal/mol) and unique bonding topology spurred investigations into stabilized derivatives, particularly carboxamides.

Cyclopropanecarboxamides emerged as critical motifs in natural product synthesis during the late 20th century. For example, pyrethroid insecticides and quinolone antibiotics such as ciprofloxacin incorporated cyclopropane rings to enhance target binding and metabolic stability. The development of asymmetric cyclopropanation techniques, including the Simmons–Smith reaction and transition-metal-catalyzed methods, enabled precise stereochemical control over these systems. Modern applications leverage cyclopropanecarboxamides' conformational rigidity to design enzyme inhibitors and receptor modulators with improved pharmacokinetic profiles.

Significance of Fluorine Substitution in Cyclopropanecarboxamide Systems

Fluorine introduction into cyclopropanecarboxamide frameworks profoundly alters electronic and steric properties. The 2-fluoro substituent in (1R,2R)-rel-cyclopropanecarboxamide induces dipole moments ($$ \mu \approx 1.41 \, \text{D} $$) that enhance intermolecular interactions with biological targets. Fluorine's electronegativity ($$ \chi = 3.98 $$) withdraws electron density from the cyclopropane ring, reducing $$\pi$$-character in C–C bonds and increasing resistance to electrophilic attack.

Comparative studies of fluorinated versus non-fluorinated analogs demonstrate marked improvements in:

- Lipid solubility : LogP increases by 0.8–1.2 units, facilitating blood-brain barrier penetration.

- Metabolic stability : Fluorine impedes cytochrome P450-mediated oxidation at the cyclopropane ring.

- Hydrogen-bonding capacity : The C–F bond participates in weak hydrogen bonds ($$ \Delta G \approx -1.3 \, \text{kcal/mol} $$) with protein backbone amides.

These properties make 2-fluorocyclopropanecarboxamides valuable in antiviral and anticancer agent design, where target selectivity and in vivo stability are paramount.

Stereochemical Considerations in (1R,2R)-Relative Configuration

The (1R,2R)-relative configuration imposes distinct stereoelectronic effects on cyclopropanecarboxamide behavior. X-ray crystallography reveals a dihedral angle of $$ 112^\circ $$ between the fluorinated carbon and the carboxamide group, creating a pseudo-axial orientation that minimizes A$$_{1,3}$$ strain. This arrangement directs the fluorine atom into solvent-exposed regions during protein binding, as observed in molecular docking studies with kinase targets.

Synthetic access to (1R,2R)-diastereomers relies on chiral auxiliaries or asymmetric catalysis. The Simmons–Smith reaction, when performed with (S,S)-bisoxazoline ligands, achieves enantiomeric excesses >90% by coordinating zinc carbenoids to electron-rich alkenes. Alternatively, enzymatic resolution using lipases selectively hydrolyzes (1S,2S)-esters, leaving the desired (1R,2R)-carboxamide intact.

The table below summarizes key stereochemical parameters for (1R,2R)-rel-cyclopropanecarboxamide derivatives:

| Parameter | Value | Method of Determination |

|---|---|---|

| C–C bond length | 151 pm | X-ray diffraction |

| F–C–C–N torsion angle | $$ 128^\circ \pm 2^\circ $$ | NMR spectroscopy |

| Enantiomeric excess | 92% | Chiral HPLC |

Structure

3D Structure

Properties

Molecular Formula |

C4H6FNO |

|---|---|

Molecular Weight |

103.09 g/mol |

IUPAC Name |

(1R,2R)-2-fluorocyclopropane-1-carboxamide |

InChI |

InChI=1S/C4H6FNO/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H2,6,7)/t2-,3+/m0/s1 |

InChI Key |

PHZKRDKMJHXGBR-STHAYSLISA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]1F)C(=O)N |

Canonical SMILES |

C1C(C1F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-fluorocyclopropanecarboxamide typically involves the cyclopropanation of suitable precursors. One common method is the rhodium-catalyzed cyclopropanation of (1-fluorovinylsulfonyl)benzene with diazo esters . This reaction proceeds stereoselectively to yield the desired cis-2-fluorocyclopropane derivative, which can then be converted to cis-2-fluorocyclopropanecarboxamide through subsequent functional group transformations.

Industrial Production Methods: While specific industrial production methods for cis-2-fluorocyclopropanecarboxamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: cis-2-Fluorocyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under mild conditions using reagents like water radical cations, leading to the formation of quaternary ammonium cations.

Reduction: Reduction reactions can be performed using common reducing agents to yield different functionalized derivatives.

Substitution: The fluorine atom on the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Water radical cations in microdroplets.

Reduction: Standard reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Quaternary ammonium cations.

Reduction: Functionalized cyclopropane derivatives.

Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

Antidepressant Activity

Cyclopropanecarboxamide derivatives have been investigated for their potential as antidepressants. Notably, compounds related to tranylcypromine have shown promise as selective serotonin receptor agonists. The introduction of fluorine into the cyclopropane structure enhances biological activity by modifying pharmacokinetic properties and receptor interactions .

Case Study: Tranylcypromine Derivatives

- Objective : To evaluate the antidepressant-like action of fluorinated cyclopropanecarboxamides.

- Findings : Fluorinated analogs exhibited improved potency against monoamine oxidase enzymes compared to non-fluorinated counterparts. The fluorine atom's electronegativity increases ring strain, enhancing binding affinity to target receptors .

| Compound Type | IC50 (µM) | Comments |

|---|---|---|

| Non-fluorinated | 35 | Standard activity level |

| Fluorinated Analog | 3.6 | Significantly more potent |

Neuropharmacological Effects

The compound has been studied for its effects on metabotropic glutamate receptors (mGluRs), which play a crucial role in neurotransmission and are implicated in various neurological disorders. The fluorinated cyclopropanecarboxamide has been noted to enhance bioavailability without altering the in vitro activity of mGluR ligands .

Synthetic Routes

The synthesis of cyclopropanecarboxamide, 2-fluoro-, (1R,2R)-rel- typically involves the [2+1] cycloaddition method, which allows for the selective introduction of fluorine into the cyclopropane ring .

Synthesis Example :

- Starting Material : Cyclopropane derivatives

- Reagents : Fluorinating agents

- Yield : High yields reported with optimized reaction conditions.

Chemical Stability

Fluorinated compounds often exhibit increased chemical stability due to the strong C-F bond, making them suitable candidates for pharmaceutical formulations where stability is critical .

Targeting Specific Receptors

Cyclopropanecarboxamide derivatives are being explored for their ability to selectively target serotonin receptors and other neuroreceptors, which could lead to the development of new treatments for depression and anxiety disorders .

Potential in Cancer Therapy

Emerging research suggests that these compounds may also exhibit anticancer properties through modulation of signaling pathways involved in cell proliferation and apoptosis .

Mechanism of Action

The mechanism by which cis-2-fluorocyclopropanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom on the cyclopropane ring plays a crucial role in modulating the compound’s binding affinity and specificity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Cyclopropanecarboxamide, 2-fluoro-, (1R,2R)-rel-

- CAS No.: 1258298-41-7

- Molecular Formula: C₄H₆FNO

- Molecular Weight : 103.0949 g/mol

- Purity : ≥97% (as per commercial suppliers) .

Structural Features :

- A cyclopropane ring substituted with a fluorine atom at position 2 and a carboxamide group.

- Stereochemistry: Relative (rel) configuration (1R,2R), indicating the spatial arrangement of substituents on the cyclopropane ring.

Structural Analogs

Fluorinated Cyclopropane Derivatives

(1R,2R)-2-Fluorocyclopropanecarboxylic Acid CAS No.: 127199-13-7 Molecular Formula: C₄H₅FO₂ Key Differences: Replaces the carboxamide (-CONH₂) with a carboxylic acid (-COOH). Impact:

- Increased acidity (pKa ~2–3) compared to the carboxamide (pKa ~15–17) .

- Lower solubility in organic solvents but higher in polar solvents like water.

- Used in peptide synthesis and as a building block for chiral catalysts .

trans,rel-(1R,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic Acid CAS No.: 883443-58-1 Molecular Formula: C₅H₆F₂O₂ Key Differences: Difluoromethyl (-CF₂H) substituent instead of a single fluorine. Impact:

- Enhanced metabolic stability due to the electron-withdrawing CF₂H group.

- Higher molecular weight (148.10 g/mol) affects pharmacokinetics .

Carboxamide Derivatives

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide CAS No.: N/A (referenced as a ticagrelor intermediate) Molecular Formula: C₁₀H₈F₂NO Key Differences: A 3,4-difluorophenyl group attached to the cyclopropane ring. Impact:

- Increased steric bulk and lipophilicity (LogP ~2.5 vs. ~0.8 for the target compound).

- Critical intermediate in the synthesis of ticagrelor, an antiplatelet drug .

Milnacipran Hydrochloride CAS No.: 101152-94-7 Molecular Formula: C₁₅H₂₃ClN₂O Key Differences: Contains aminomethyl and phenyl substituents. Impact:

- Approved for fibromyalgia and depression due to dual serotonin-norepinephrine reuptake inhibition .

Stereochemical Variants

rel-(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine CAS No.: N/A Molecular Formula: C₉H₉FN Key Differences: Stereochemistry (1R,2S) vs. (1R,2R). Impact:

Physicochemical Properties

Biological Activity

Cyclopropanecarboxamide, 2-fluoro-, (1R,2R)-rel- is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features a cyclopropane ring with a carboxamide functional group and a fluorine atom at the 2-position. The stereochemistry at the 1 and 2 positions contributes to its biological activity, influencing interactions with biological targets.

The biological activity of cyclopropanecarboxamide derivatives often involves modulation of enzyme interactions and receptor binding. For instance, studies have shown that fluorinated cyclopropanes can enhance the potency of inhibitors for various enzymes, including monoamine oxidase (MAO) and other targets. The introduction of fluorine can increase ring strain, which may enhance binding affinity to certain enzymes due to altered electronic properties and steric effects .

Pharmacological Effects

Research indicates that cyclopropanecarboxamide derivatives exhibit a range of pharmacological effects:

- Enzyme Inhibition : Some derivatives have been identified as potent inhibitors of MAO, with improved activity compared to non-fluorinated analogs. For example, a study showed that specific stereoisomers exhibited IC50 values significantly lower than their non-fluorinated counterparts .

- Receptor Modulation : The compound has shown promise in modulating the activity of various receptors involved in neurological processes, potentially providing therapeutic avenues for conditions such as depression and anxiety disorders .

Case Studies

Several studies have explored the biological activity of cyclopropanecarboxamide derivatives:

- Monoamine Oxidase Inhibition : A study evaluated the inhibition potency of different stereoisomers against MAO A and B. The cis-2-fluoro cyclopropane was found to be more potent than its trans counterpart, demonstrating the importance of stereochemistry in biological activity .

- Cystic Fibrosis Modulation : Research on cyclopropanecarboxamide modulators has indicated potential applications in treating cystic fibrosis by enhancing the function of cystic fibrosis transmembrane conductance regulator (CFTR) proteins . These compounds showed promising results in preclinical models.

- Pharmacokinetic Studies : In vivo studies demonstrated favorable pharmacokinetic profiles for certain derivatives in animal models. For example, one derivative exhibited low plasma clearance and high bioavailability when administered as an amorphous solid dispersion .

Table 1: Biological Activity Summary of Cyclopropanecarboxamide Derivatives

| Compound | Target Enzyme/Receptor | IC50 Value (nM) | Notes |

|---|---|---|---|

| cis-2-Fluoro | MAO A | 12 | Higher potency than non-fluorinated |

| cis-2-Fluoro | MAO B | 6.4 | Enhanced binding due to fluorination |

| Cyclopropanecarboxamide | CFTR | N/A | Potential treatment for cystic fibrosis |

| (1R,2R)-rel- | Btk | 3.8 | Stereodependent activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.